5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde
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Overview
Description
5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrazole ring
Preparation Methods
The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde can be achieved through organic synthesis routes. One common method involves the condensation of 1-methyl-1H-pyrazole with furan-2-carbaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to specific proteins, affecting their function and activity .
Comparison with Similar Compounds
5-(1-Methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde can be compared with similar compounds such as:
- 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde
- 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(2-methylpyrazol-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(4-5-10-11)9-3-2-7(6-12)13-9/h2-6H,1H3 |
InChI Key |
NZNHSFZHFBBGTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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